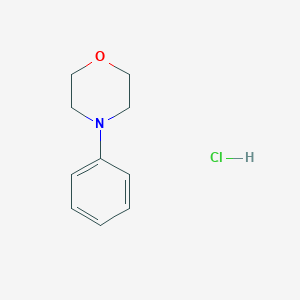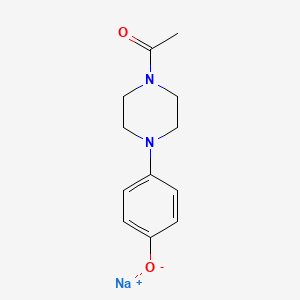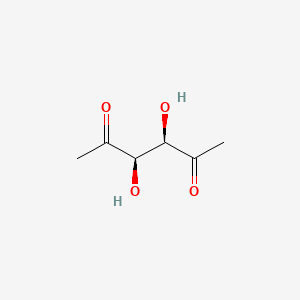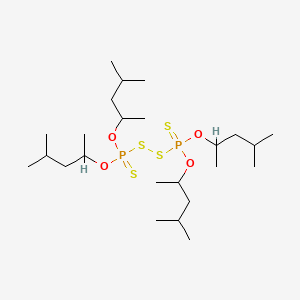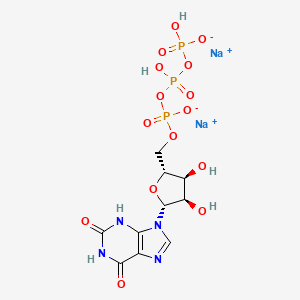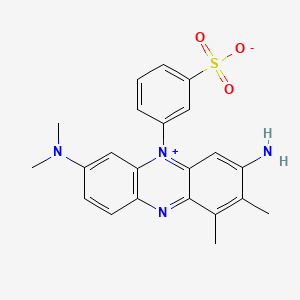
12-Methyl-2,5,8,11-tetraoxatridecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyl-2,5,8,11-tetraoxatridecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2-dimethoxyethane with a methylating agent in the presence of a strong base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions
12-Methyl-2,5,8,11-tetraoxatridecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
12-Methyl-2,5,8,11-tetraoxatridecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is used in the study of biological membranes and as a component in certain biochemical assays.
Industry: The compound is used in the production of polymers and as a stabilizer in certain industrial processes.
作用機序
The mechanism of action of 12-Methyl-2,5,8,11-tetraoxatridecane involves its interaction with molecular targets through its ether groups. These interactions can affect the stability and reactivity of other molecules, leading to various chemical and biological effects. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
2,5,8,11-Tetraoxatridecane: Similar in structure but lacks the methyl group at the 12th position.
Triethylene glycol dimethyl ether: Another polyether with similar properties but different molecular structure.
Uniqueness
12-Methyl-2,5,8,11-tetraoxatridecane is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and can lead to different applications and effects.
特性
CAS番号 |
63095-27-2 |
|---|---|
分子式 |
C10H22O4 |
分子量 |
206.28 g/mol |
IUPAC名 |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane |
InChI |
InChI=1S/C10H22O4/c1-10(2)14-9-8-13-7-6-12-5-4-11-3/h10H,4-9H2,1-3H3 |
InChIキー |
VIQKXLIYROUVRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


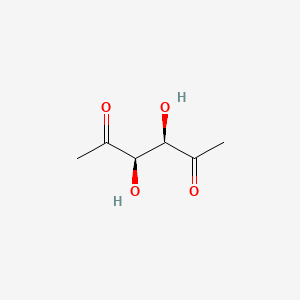

![6,6'-(2-methylpropylidene)bis[2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol]](/img/structure/B12674159.png)
